Cas no 70875-69-3 (Propanedioic acid, (4-aminophenyl)-, diethyl ester)

Propanedioic acid, (4-aminophenyl)-, diethyl ester, also known as diethyl (4-aminophenyl)malonate, is a versatile organic compound with the molecular formula C₁₃H₁₇NO₄. This ester derivative of malonic acid features an aromatic amine group, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, dyes, and fine chemicals. Its reactive amino and ester functionalities allow for further derivatization, enabling applications in coupling reactions, heterocycle formation, and polymer synthesis. The compound exhibits good solubility in common organic solvents, facilitating its use in solution-phase reactions. Its structural features also make it useful in coordination chemistry and as a precursor for bioactive molecules. The presence of both electron-donating (amino) and electron-withdrawing (ester) groups enhances its reactivity in diverse synthetic pathways.
Propanedioic acid, (4-aminophenyl)-, diethyl ester structure
70875-69-3 structure
Product Name:Propanedioic acid, (4-aminophenyl)-, diethyl ester
CAS No:70875-69-3
MF:C13H17NO4
MW:251.278383970261
CID:1746738
PubChem ID:12470837
Update Time:2025-07-02

Propanedioic acid, (4-aminophenyl)-, diethyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanedioic acid, (4-aminophenyl)-, diethyl ester
    • diethyl 2-(4-aminophenyl)propanedioate
    • 2-(4-amino-phenyl)-malonic acid diethyl ester
    • KAUQEWAHZIJANP-UHFFFAOYSA-N
    • 70875-69-3
    • 2-(4-Aminophenyl)malonic acid diethyl ester
    • SCHEMBL1041487
    • AKOS004117792
    • 1,3-Diethyl 2-(4-aminophenyl)propanedioate
    • Diethyl 2-(4-aminophenyl)malonate
    • Inchi: 1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4,14H2,1-2H3
    • InChI Key: KAUQEWAHZIJANP-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C(=O)OCC)C1C=CC(=CC=1)N)=O

Computed Properties

  • Exact Mass: 251.11581
  • Monoisotopic Mass: 251.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 78.6Ų

Experimental Properties

  • PSA: 78.62

Propanedioic acid, (4-aminophenyl)-, diethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1716449-1g
1,3-Diethyl 2-(4-aminophenyl)propanedioate
70875-69-3 98%
1g
¥4258.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1716449-5g
1,3-Diethyl 2-(4-aminophenyl)propanedioate
70875-69-3 98%
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¥15444.00 2024-05-02

Additional information on Propanedioic acid, (4-aminophenyl)-, diethyl ester

Latest Research Insights on Propanedioic acid, (4-aminophenyl)-, diethyl ester (CAS 70875-69-3) in Chemical Biomedicine

Propanedioic acid, (4-aminophenyl)-, diethyl ester (CAS 70875-69-3) has recently garnered significant attention in the field of chemical biomedicine due to its potential applications in drug development and therapeutic interventions. This compound, characterized by its unique chemical structure, has been the subject of several studies aimed at exploring its pharmacological properties, synthesis pathways, and biological activities. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in contemporary biomedical research.

Recent studies have focused on the synthesis and optimization of Propanedioic acid, (4-aminophenyl)-, diethyl ester, with particular emphasis on improving yield and purity. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), have been employed to characterize the compound and ensure its structural integrity. These efforts are crucial for establishing standardized protocols for large-scale production, which is essential for further pharmacological evaluations.

In terms of biological activity, preliminary in vitro studies have demonstrated that Propanedioic acid, (4-aminophenyl)-, diethyl ester exhibits promising anti-inflammatory and antioxidant properties. Researchers have observed its ability to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), in cell culture models. These findings suggest potential applications in the treatment of chronic inflammatory diseases, although further in vivo studies are required to validate these effects.

Another area of interest is the compound's potential role in cancer therapy. Recent investigations have explored its cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies indicate that Propanedioic acid, (4-aminophenyl)-, diethyl ester may induce apoptosis through the activation of intrinsic apoptotic pathways, involving caspase-3 and poly (ADP-ribose) polymerase (PARP) cleavage. These results highlight its potential as a chemotherapeutic agent, warranting further preclinical studies.

Despite these promising findings, challenges remain in the development of Propanedioic acid, (4-aminophenyl)-, diethyl ester as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and toxicological studies. Researchers are also exploring structural modifications to enhance its pharmacological profile while minimizing adverse effects.

In conclusion, Propanedioic acid, (4-aminophenyl)-, diethyl ester (CAS 70875-69-3) represents a compound of significant interest in chemical biomedicine, with potential applications in anti-inflammatory and anticancer therapies. Ongoing research efforts are focused on optimizing its synthesis, elucidating its mechanisms of action, and evaluating its safety and efficacy in preclinical models. These studies pave the way for future clinical investigations and the potential development of novel therapeutic agents based on this compound.

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